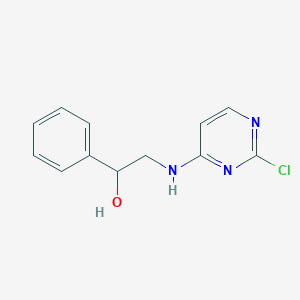

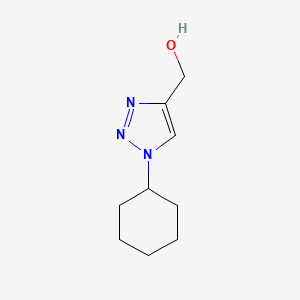

![molecular formula C11H6N2O3S B1428196 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid CAS No. 1330764-05-0](/img/structure/B1428196.png)

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

Overview

Description

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The thiazole ring in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid , are prevalent in many commercially available drugs due to their biological significance . This compound can be utilized in the synthesis of diverse heterocyclic molecules, expanding the drug-like chemical space and accelerating drug discovery programs. Its structural diversity allows it to bind to various biological targets, making it a valuable scaffold for developing new therapeutic agents.

Antimicrobial Agent Synthesis

Derivatives of thiazolyl-benzoxazole have shown potential as antimicrobial agents . The compound’s ability to be modified into various derivatives means it can be tailored to target specific microbial strains, enhancing its efficacy as an antimicrobial substance. This versatility is crucial for developing new drugs to combat antibiotic-resistant bacteria.

Biological Activity Enhancement

The introduction of the thiazolyl group into benzoxazole derivatives has been explored to increase antimicrobial properties . By modifying the core structure, researchers can enhance the biological activity of the compound, potentially leading to more potent and selective antimicrobial agents.

Metal-Free Synthetic Routes

In the synthesis of isoxazole derivatives, metal-free synthetic routes are desirable due to the drawbacks of metal-catalyzed reactions, such as toxicity and environmental impact . 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid can be synthesized using eco-friendly strategies, contributing to greener chemistry practices in pharmaceutical manufacturing.

Anticancer Drug Design

The structural motif of thiazolyl-benzoxazole is significant in anticancer drug design . Its incorporation into new compounds can lead to the discovery of novel anticancer agents with improved efficacy and reduced side effects. The compound’s ability to interact with various biological pathways makes it a promising candidate for cancer therapy research.

Nanocatalysis and Sensing Applications

Research has indicated that thiazolyl-benzoxazole derivatives can play a role in nanocatalysis and sensing applications . These compounds can be used to develop new catalysts that are more efficient and selective. Additionally, their unique properties may be harnessed for the detection of specific biological or chemical substances.

Drug Delivery Systems

The compound’s structural features allow for the potential development of targeted drug delivery systems . By attaching the compound to drug molecules or embedding it within delivery vehicles, it can enhance the specificity and efficiency of drug delivery, ensuring that therapeutic agents reach their intended site of action with minimal side effects.

Chemical Biology and Bioconjugation

In chemical biology, 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid can be used for bioconjugation . Its reactive groups make it suitable for linking biomolecules, which is essential for studying biological processes and developing new biotechnological applications.

Future Directions

properties

IUPAC Name |

3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEDEMQCBZTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

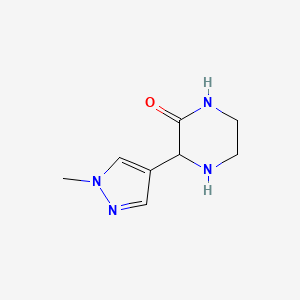

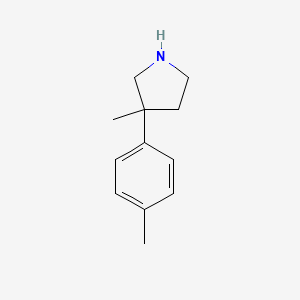

![4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine](/img/structure/B1428115.png)

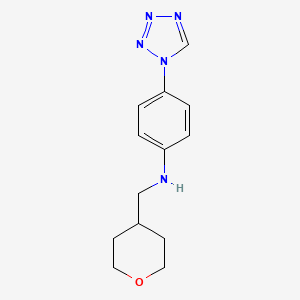

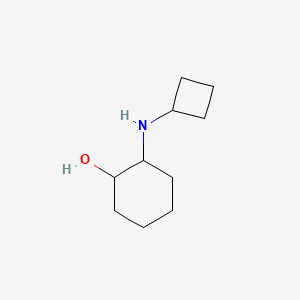

![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

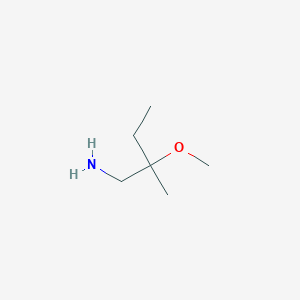

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

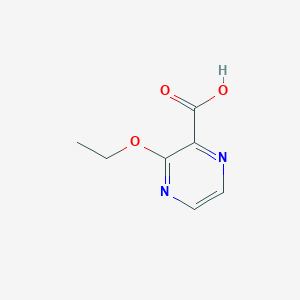

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)